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molecular formula C7H3FN2O2 B1302158 2-Fluoro-4-nitrobenzonitrile CAS No. 34667-88-4

2-Fluoro-4-nitrobenzonitrile

Cat. No. B1302158
M. Wt: 166.11 g/mol
InChI Key: UXBIHGQYRYAMFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07456195B2

Procedure details

A solution of 2-fluoro-4-nitrobenzonitrile (0.541 g, 2.43 mmol) in methanol (20 mL) and hydrochloric acid (3 mL, 6 N) was hydrogenated (55 psi) over 10% palladium on carbon (164 mg) overnight. The reaction mixture was filtered and concentrated under reduced pressure. The residue was dissolved in tetrahydrofuran (5 mL) and treated with 2-(tert-butoxycarbonyloxyimino)-2-phenylacetonitrile (0.517 mg, 2.10 mmol) and triethylamine (0.6 mL, 4.3 mmol). After 16 h at rt, the reaction mixture was diluted with dichloromethane and washed with sodium bicarbonate solution and brine, dried (MgSO4), and concentrated under reduced pressure. The residue was purified by silica gel chromatography (gradient from 0 to 50% ethyl acetate in hexanes) to give 1-63A-(0.287 g, 60%) as a colorless oil which solidified on standing.
Quantity
0.541 g
Type
reactant
Reaction Step One
Quantity
0.517 mg
Type
reactant
Reaction Step Two
Quantity
0.6 mL
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Three
Quantity
3 mL
Type
solvent
Reaction Step Four
Quantity
164 mg
Type
catalyst
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:9]=[C:8]([N+:10]([O-])=O)[CH:7]=[CH:6][C:3]=1[C:4]#[N:5].[C:13]([O:17][C:18](ON=C(C1C=CC=CC=1)C#N)=[O:19])([CH3:16])([CH3:15])[CH3:14].C(N(CC)CC)C>CO.Cl.[Pd].ClCCl>[C:13]([O:17][C:18](=[O:19])[NH:5][CH2:4][C:3]1[CH:6]=[CH:7][C:8]([NH2:10])=[CH:9][C:2]=1[F:1])([CH3:16])([CH3:15])[CH3:14]

Inputs

Step One
Name
Quantity
0.541 g
Type
reactant
Smiles
FC1=C(C#N)C=CC(=C1)[N+](=O)[O-]
Step Two
Name
Quantity
0.517 mg
Type
reactant
Smiles
C(C)(C)(C)OC(=O)ON=C(C#N)C1=CC=CC=C1
Name
Quantity
0.6 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
20 mL
Type
solvent
Smiles
CO
Step Four
Name
Quantity
3 mL
Type
solvent
Smiles
Cl
Step Five
Name
Quantity
164 mg
Type
catalyst
Smiles
[Pd]
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in tetrahydrofuran (5 mL)
WASH
Type
WASH
Details
washed with sodium bicarbonate solution and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel chromatography (gradient from 0 to 50% ethyl acetate in hexanes)
CUSTOM
Type
CUSTOM
Details
to give 1-63A-(0.287 g, 60%) as a colorless oil which

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
Smiles
C(C)(C)(C)OC(NCC1=C(C=C(C=C1)N)F)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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